molecular formula C19H22N2O2S B3954654 N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}-4-methylbenzamide

N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}-4-methylbenzamide

Cat. No.: B3954654
M. Wt: 342.5 g/mol
InChI Key: YKTDCUHUEMXWTM-UHFFFAOYSA-N
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Description

N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}-4-methylbenzamide is a complex organic compound that belongs to the class of benzamide derivatives This compound is characterized by the presence of a carbamothioyl group attached to a hydroxyphenyl ring, which is further substituted with a butan-2-yl group

Properties

IUPAC Name

N-[(5-butan-2-yl-2-hydroxyphenyl)carbamothioyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-4-13(3)15-9-10-17(22)16(11-15)20-19(24)21-18(23)14-7-5-12(2)6-8-14/h5-11,13,22H,4H2,1-3H3,(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKTDCUHUEMXWTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC(=C(C=C1)O)NC(=S)NC(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}-4-methylbenzamide typically involves the reaction of 5-(butan-2-yl)-2-hydroxyaniline with 4-methylbenzoyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours, followed by purification using column chromatography to isolate the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}-4-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}-4-methylbenzamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}-4-methylbenzamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with signaling pathways related to cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}-4-methylbenzamide is unique due to its specific combination of functional groups and substitutions, which confer distinct chemical and biological properties. Its unique structure allows it to interact with specific molecular targets, making it a valuable compound for various applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}-4-methylbenzamide
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N-{[5-(butan-2-yl)-2-hydroxyphenyl]carbamothioyl}-4-methylbenzamide

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